2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol is a fluorinated alcohol compound with the molecular formula C4H3F7O2 and a molecular weight of 216.06 g/mol . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with trifluoromethoxy reagents . The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of enzymes and affect biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar properties but lacking the trifluoromethoxy group.
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid: A related compound with a carboxylic acid functional group instead of an alcohol.
Uniqueness
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propan-1-ol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C4H3F7O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-ol |
InChI |
InChI=1S/C4H3F7O2/c5-2(6,1-12)3(7,8)13-4(9,10)11/h12H,1H2 |
InChI Key |
RWYUYGWYCKHXOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(OC(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.